Valilactone

Vue d'ensemble

Description

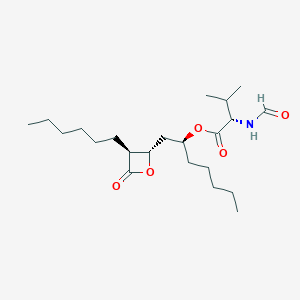

Valilactone est un composé naturel produit par des actinomycètes du sol. Il est connu pour ses effets inhibiteurs puissants sur les estérases et les lipases, ce qui en fait un outil précieux dans la recherche biochimique . Le composé a une formule moléculaire de C22H39NO5 et un poids moléculaire de 397,6 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse totale de Valilactone implique plusieurs étapes clés, notamment l'allylation de Keck, qui est cruciale pour la construction du squelette carboné cible . La synthèse commence par l'alkylation de l'acétoacétate d'éthyle, suivie d'une réduction de Noyori, d'une protection de l'alcool avec du chlorure de tert-butyldiméthylsilyle et d'une demi-réduction de l'ester avec du diisobutylaluminium hydrure .

Méthodes de Production Industrielle : this compound est produit industriellement par la culture de souches spécifiques d'actinomycètes du sol. Le processus de fermentation est optimisé pour obtenir des concentrations élevées du composé, qui est ensuite extrait et purifié pour une utilisation dans la recherche et les applications industrielles .

Analyse Des Réactions Chimiques

Types de Réactions : Valilactone subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : La réduction de this compound peut produire des dérivés d'alcool.

Substitution : Des réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'hydrure de sodium et les halogénoalcanes sont utilisés dans les réactions de substitution.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et les dérivés de this compound substitués .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des estérases et des lipases.

Biologie : Les effets inhibiteurs de this compound sur les enzymes en font un outil précieux pour l'étude des voies métaboliques.

Industrie : This compound est utilisé dans le développement d'inhibiteurs enzymatiques pour divers processus industriels.

5. Mécanisme d'Action

This compound exerce ses effets en inhibant les estérases et les lipases. Il se lie au site actif de ces enzymes, empêchant l'hydrolyse des liaisons esters. Cette inhibition perturbe les processus métaboliques normaux, conduisant à l'accumulation de substrats et à une diminution de la formation de produits . Les cibles moléculaires de this compound comprennent l'estérase de foie de porc, la lipase de pancréas de porc et la synthase des acides gras .

Applications De Recherche Scientifique

Medicinal Chemistry

Valilactone is primarily recognized for its potential therapeutic applications, particularly as an inhibitor of esterases. Esterases are enzymes that hydrolyze ester bonds and play crucial roles in metabolic processes, including fat digestion and drug metabolism. Research indicates that this compound effectively inhibits specific esterases such as pancreatic lipase, leading to investigations into its potential use in treating obesity by reducing fat absorption.

Case Study: Inhibition of Fatty Acid Synthase

A notable study synthesized novel β-lactone inhibitors of fatty acid synthase (FAS) using this compound as a starting compound. The research demonstrated that this compound and its congeners exhibited improved potency in inducing tumor cell death compared to orlistat, a known weight-loss drug . This finding suggests that this compound may serve as a promising candidate for developing new anti-cancer therapies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its reactive functional groups. Researchers utilize it as a precursor for synthesizing more complex molecules with diverse applications in medicinal chemistry and materials science. The specific ring structure and reactivity of this compound allow for controlled modifications, leading to the creation of targeted molecules with desired properties.

Synthetic Approaches

Various synthetic methods have been developed to produce this compound, highlighting its versatility:

- Crimmins Aldolization : An efficient enantioselective total synthesis method that establishes key stereogenic centers .

- Asymmetric Synthesis : Techniques aimed at producing specific stereoisomers for enhanced biological activity .

Biological Research

This compound's specific inhibitory properties make it a valuable tool in biological research. It can be employed as a probe molecule to study the functions of esterase enzymes and their role in various cellular processes. Additionally, its structural attributes allow it to interact with various biological targets, making it a candidate for further pharmacological studies aimed at developing therapeutic agents.

Agricultural Applications

Beyond its medicinal uses, this compound has potential applications in agricultural sciences. Its ability to inhibit certain enzymes may be leveraged to develop new strategies for pest control or enhancing crop resilience against diseases.

Summary of Applications

The following table summarizes the primary applications of this compound across various fields:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Inhibitor of esterases; potential treatment for obesity and cancer therapies |

| Organic Synthesis | Building block for complex molecules; used in various synthetic methodologies |

| Biological Research | Tool for studying esterase functions; potential therapeutic agent development |

| Agricultural Sciences | Possible use in pest control and crop disease resistance strategies |

Mécanisme D'action

Valilactone exerts its effects by inhibiting esterases and lipases. It binds to the active site of these enzymes, preventing the hydrolysis of ester bonds. This inhibition disrupts the normal metabolic processes, leading to the accumulation of substrates and a decrease in product formation . The molecular targets of this compound include hog liver esterase, hog pancreas lipase, and fatty acid synthase .

Comparaison Avec Des Composés Similaires

Valilactone est souvent comparé à d'autres inhibiteurs des estérases tels que l'Orlistat et la Panclicine D . Bien que tous ces composés inhibent les estérases, this compound est unique en raison de sa toxicité sélective envers certaines lignées cellulaires cancéreuses et de ses effets inhibiteurs puissants à très faibles concentrations . Des composés similaires comprennent :

Orlistat : Un inhibiteur de la lipase bien connu utilisé dans le traitement de l'obésité.

Panclicine D : Un autre inhibiteur des estérases avec une structure de chaîne latérale différente.

La structure unique de this compound et ses effets inhibiteurs puissants en font un composé précieux dans les applications de recherche et industrielles.

Activité Biologique

Valilactone is a lactone compound produced by actinomycetes, recognized primarily for its potent inhibitory effects on esterase enzymes. This article delves into the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

Overview of this compound

This compound is a naturally occurring compound that has garnered attention due to its significant biological properties. It is particularly noted for its ability to inhibit esterase, an enzyme that plays a crucial role in various biochemical processes, including lipid metabolism and drug metabolism. The compound was isolated from the strain MG147CF2 of actinomycetes, indicating its natural origin and potential as a bioactive agent .

This compound functions as an esterase inhibitor , which means it can interfere with the activity of esterases—enzymes responsible for breaking down esters into acids and alcohols. This inhibition can lead to various physiological effects, particularly in metabolic pathways involving lipids and other ester-containing compounds.

Key Findings:

- Inhibition of esterase activity can influence drug metabolism, potentially enhancing the effectiveness of certain pharmacological agents by prolonging their action in the body.

- This compound does not appear to affect immune responses, suggesting a selective action that may minimize adverse effects associated with broader enzyme inhibition .

Biological Activities and Applications

The biological activities of this compound extend beyond esterase inhibition. Research indicates potential applications in several areas:

Research Findings and Case Studies

Several studies have contributed to understanding this compound's biological activity:

- Isolation and Characterization : The initial isolation from actinomycetes highlighted its potential as a new class of bioactive compounds. The characterization confirmed its role as an esterase inhibitor .

- Comparative Analysis : Research comparing this compound with other lactones showed that it possesses unique properties that may be harnessed in therapeutic applications. Its synthesis has been documented alongside other compounds like orlistat, showcasing its relevance in pharmacological research .

- Esterase Inhibition Studies : this compound was shown to effectively inhibit esterase activity in vitro, with implications for its use in enhancing drug efficacy by modulating metabolism .

Data Table: Biological Activity Summary

| Activity | Description | Source |

|---|---|---|

| Esterase Inhibition | Potent inhibitor affecting lipid metabolism | Actinomycetes strain MG147CF2 |

| Antimicrobial Potential | Part of terpenoid lactones known for antimicrobial properties | General terpenoid literature |

| Pharmacological Use | Potential applications in obesity and hyperlipidemia | Comparative studies with orlistat |

Propriétés

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGVIIVMPMBQFV-MUGJNUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921027 | |

| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113276-96-3 | |

| Record name | Valilactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113276-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.